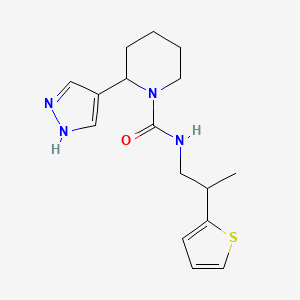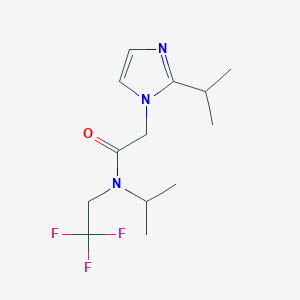![molecular formula C13H8F3N3O2S B7643502 3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has attracted the attention of researchers due to its unique structural features and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves the inhibition of enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in lab experiments include its potent inhibitory activity against a range of enzymes, its unique structural features, and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its pharmacological properties.
Orientations Futures
There are several future directions for the study of 3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide. These include:
1. Further studies to understand the pharmacological properties of this compound and its potential applications in medicinal chemistry and drug discovery.
2. Studies to investigate the potential toxicity of this compound and its safety for use in humans.
3. Development of novel therapeutic agents based on the structure of this compound.
4. Investigation of the potential of this compound as a tool for studying the role of enzymes in various biological processes.
5. Studies to investigate the potential of this compound as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. Further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves the reaction between 4-(trifluoromethyl)pyridine-2-amine and 3-chlorosulfonylbenzonitrile in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)10-4-5-18-12(7-10)19-22(20,21)11-3-1-2-9(6-11)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPECFLFBJLKRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)